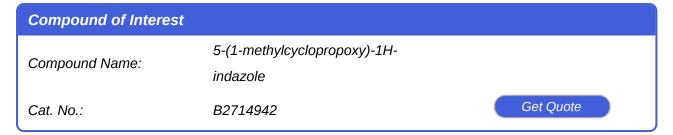


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# mechanism of action of 5-(1methylcyclopropoxy)-1H-indazole analogs

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An In-depth Technical Guide on the Mechanism of Action of Bioactive Indazole Analogs

## **Executive Summary**

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. While specific data on the mechanism of action of **5-(1-methylcyclopropoxy)-1H-indazole** analogs is not extensively available in the public domain, the broader class of indazole derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the mechanisms of action for several classes of bioactive indazole analogs, catering to researchers, scientists, and drug development professionals. We will explore their roles as kinase inhibitors, anti-cancer agents, and modulators of other key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

## Introduction to the Indazole Scaffold

The indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This structure is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding,  $\pi$ - $\pi$  stacking, and hydrophobic interactions. The indazole nucleus is often considered a bioisostere of the indole ring found in many endogenous molecules, which can contribute to favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1]



Consequently, indazole derivatives have been successfully developed as inhibitors of a wide range of enzymes and as modulators of various receptors.

## **Indazole Analogs as Kinase Inhibitors**

A significant area of research for indazole analogs has been in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been designed to target a variety of kinases.

## **Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors**

ASK1 (MAP3K5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular stress responses and apoptosis. Inhibition of ASK1 is a potential therapeutic strategy for inflammatory diseases. A series of 1H-indazole derivatives have been identified as potent ASK1 inhibitors.[2]

## Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and mitosis. Its overexpression is observed in several cancers, making it an attractive therapeutic target. Novel indazole-based inhibitors have demonstrated exceptional potency against PLK4.[3]

## **Other Kinase Targets**

Indazole analogs have also been developed as inhibitors for a range of other kinases, including:

- c-Jun N-terminal Kinases (JNKs): 1-aryl-1H-indazoles have been synthesized as JNK3 inhibitors.[4]
- Akt (Protein Kinase B): Indazole-based analogs have been explored as selective Akt inhibitors.[5]
- Rho-associated kinase (ROCK): Indazole piperazine and piperidine derivatives have been designed as ROCK-II inhibitors.[6]



- p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide analogs have shown inhibitory activity against PAK1.[7]
- PKMYT1 Kinase: Novel indazole compounds are being investigated as PKMYT1 kinase inhibitors for cancer treatment.[8]

**Quantitative Data: Kinase Inhibitory Activity of Indazole** 

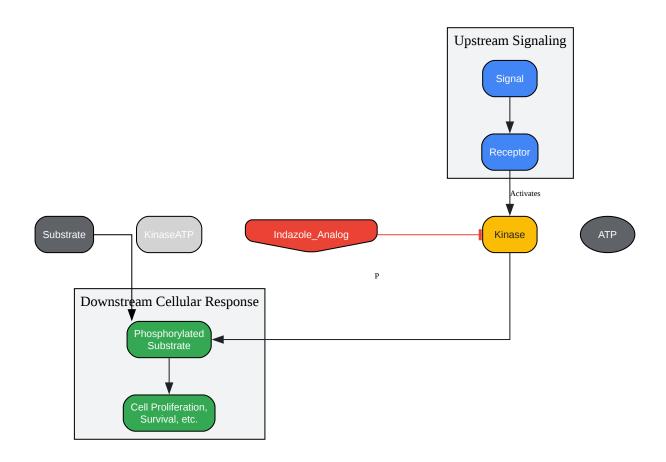
**Analogs** 

Compound Class/Example	Target Kinase	IC50 (nM)	Cell Line/Assay Condition	Reference
Indazole Derivative 15	ASK1	Not specified	Protective effect in TNF-α-induced HT-29 cells	[2]
Indazole-based C05	PLK4	< 0.1	Kinase activity assay	[3]
Indazole-based C05	PLK4	948	IMR-32 (neuroblastoma) cell proliferation	[3]
Indazole-based C05	PLK4	979	MCF-7 (breast cancer) cell proliferation	[3]
Indazole-based C05	PLK4	1679	H460 (non-small cell lung cancer) cell proliferation	[3]
1-aryl-1H- indazole 5r	JNK3	Double-digit nM	Kinase activity assay	[4]
Indazole piperazine SR- 1459	ROCK-II	13	Kinase activity assay	[6]





# Signaling Pathway: Generic Kinase Inhibition by Indazole Analogs



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Caption: Generic ATP-competitive kinase inhibition by indazole analogs.

# **Indazole Analogs as Anti-Cancer Agents**

The kinase inhibitory activity of many indazole analogs directly contributes to their anti-cancer properties. By blocking signaling pathways essential for cancer cell proliferation and survival, these compounds can induce apoptosis and inhibit tumor growth.



## **Induction of Apoptosis**

Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[9][10] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further promoting the mitochondrial apoptotic pathway.[9]

### **Inhibition of Cell Proliferation and Metastasis**

In addition to inducing apoptosis, indazole analogs can inhibit cancer cell proliferation and colony formation.[9][10] Some derivatives also disrupt cell migration and invasion, key processes in metastasis. This is often associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[9]

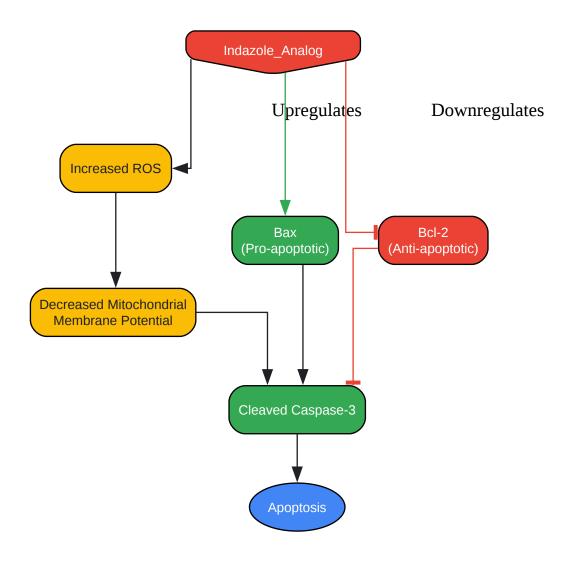
Quantitative Data: Anti-proliferative Activity of Indazole

**Analogs** 

Compound	Cell Line	IC50 (μM)	Reference
2f	4T1 (Breast Cancer)	0.23 - 1.15 (range across several lines)	[9][10]
5'j	A549 (Lung Cancer)	Not specified (noteworthy activity)	[11]
5'j	MCF7 (Breast Cancer)	Not specified (noteworthy activity)	[11]

# Signaling Pathway: Induction of Apoptosis by Indazole Analogs





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Caption: Mitochondrial apoptosis pathway induced by some indazole analogs.

## **Experimental Protocols**

This section provides representative methodologies for key experiments used to characterize the biological activity of indazole analogs.

## In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Protocol:



#### Reagent Preparation:

- Prepare kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Dilute the kinase and substrate to desired concentrations in the kinase buffer.
- Prepare a serial dilution of the indazole analog in DMSO, then dilute further in kinase buffer.
- Prepare ATP solution at the desired concentration (e.g., 10 μM) in kinase buffer.

#### Kinase Reaction:

- In a 384-well plate, add 5 μL of the diluted indazole analog or vehicle (DMSO control).
- Add 5 μL of the kinase/substrate mixture to each well.
- Incubate for 10 minutes at room temperature.
- $\circ$  Initiate the reaction by adding 10 µL of the ATP solution.
- Incubate for 60 minutes at room temperature.

#### · Luminescence Detection:

- $\circ$  Add 20  $\mu$ L of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
- Incubate for 10 minutes at room temperature.
- Measure luminescence using a plate reader.

#### Data Analysis:

- Calculate the percentage of kinase inhibition relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.



## **Cell Proliferation Assay (MTT Assay)**

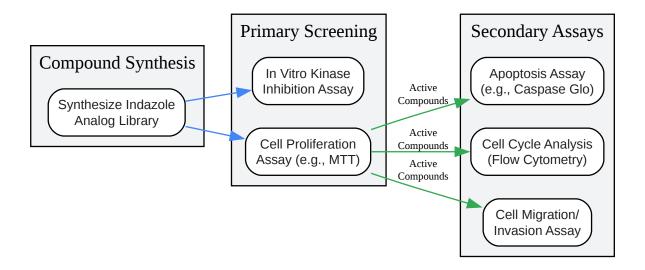
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

#### Protocol:

- Cell Seeding:
  - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:
  - Treat the cells with various concentrations of the indazole analog for 48-72 hours.
- MTT Incubation:
  - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
  - $\circ\,$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Determine the IC50 value from the dose-response curve.

## **Experimental Workflow: In Vitro Characterization**





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Caption: A typical in vitro workflow for characterizing bioactive indazole analogs.

### Conclusion

The indazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While the specific mechanism of action for **5-(1-methylcyclopropoxy)-1H-indazole** analogs is not yet well-defined in the literature, the broader family of indazole derivatives has demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding of how these compounds exert their biological effects and provide a framework for the continued development and characterization of new indazole-based drug candidates. Future research into the structure-activity relationships of substitutions at the 5-position, such as the 1-methylcyclopropoxy group, will be crucial in elucidating their specific therapeutic potential.

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